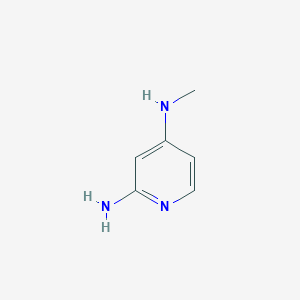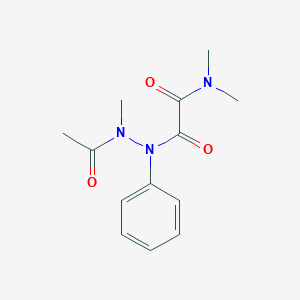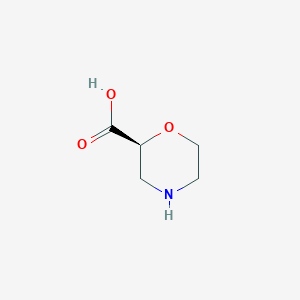![molecular formula C6H8O3 B118028 4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one CAS No. 158705-20-5](/img/structure/B118028.png)
4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one, also known as paraformaldehyde cyclic acetal, is a cyclic acetal that is commonly used in scientific research. It is a versatile compound that can be synthesized using various methods and has a wide range of applications in different fields. In 1.0]hexan-2-one.
Aplicaciones Científicas De Investigación
4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis reactions, particularly in the synthesis of cyclic compounds. It is also used as a protecting group for aldehydes and ketones in organic synthesis. In addition, 4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one is used as a cross-linking agent in the preparation of polymeric materials.
Mecanismo De Acción
The mechanism of action of 4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one is not well understood. However, it is believed that the compound acts as a Lewis acid catalyst in organic synthesis reactions. It is also believed to act as a cross-linking agent by forming covalent bonds between polymer chains.
Efectos Bioquímicos Y Fisiológicos
There is limited information on the biochemical and physiological effects of 4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one. However, studies have shown that the compound is relatively non-toxic and does not have any significant adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one in lab experiments is its versatility. It can be used in a wide range of organic synthesis reactions and as a cross-linking agent in the preparation of polymeric materials. However, one of the limitations of using the compound is that it requires the use of a Lewis acid catalyst, which can be expensive and difficult to handle.
Direcciones Futuras
For the use of 4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one include the development of new synthesis methods, the use of the compound as a cross-linking agent in the preparation of new polymeric materials, and the exploration of its potential applications in drug development and pharmaceuticals.
Métodos De Síntesis
There are several methods for synthesizing 4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one. One of the most common methods involves the reaction between 4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-onehyde and 2,3-dimethyl-1,3-butadiene in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The reaction produces 4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one as a white crystalline solid.
Propiedades
Número CAS |
158705-20-5 |
|---|---|
Nombre del producto |
4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one |
Fórmula molecular |
C6H8O3 |
Peso molecular |
128.13 g/mol |
Nombre IUPAC |
4,5-dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C6H8O3/c1-3-6(2)4(9-6)5(7)8-3/h3-4H,1-2H3 |
Clave InChI |
QKRDIBBUHZWIKY-UHFFFAOYSA-N |
SMILES |
CC1C2(C(O2)C(=O)O1)C |
SMILES canónico |
CC1C2(C(O2)C(=O)O1)C |
Sinónimos |
3,6-Dioxabicyclo[3.1.0]hexan-2-one, 4,5-dimethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



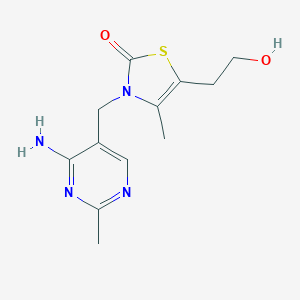
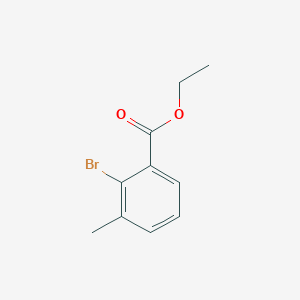
![[5-(2-Chlorophenyl)-1-pentylpyrrol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B117963.png)
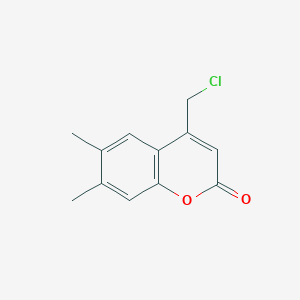
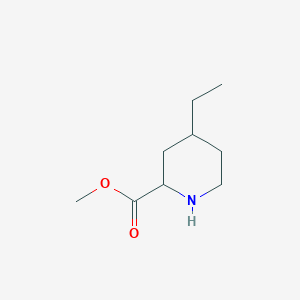
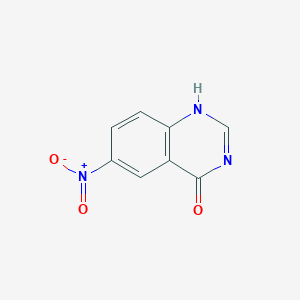

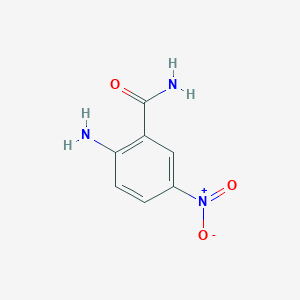
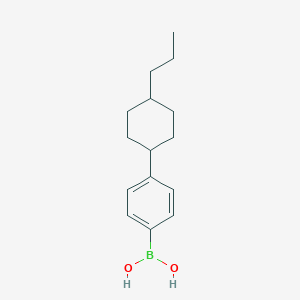
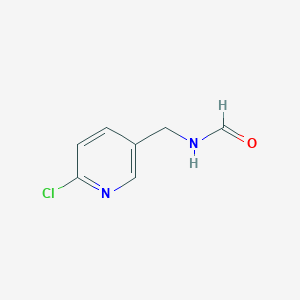
![(6aR,9S)-5-bromo-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B117978.png)
